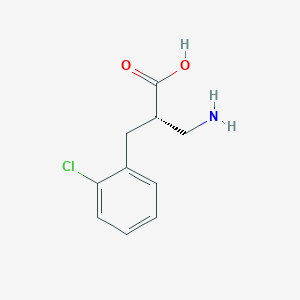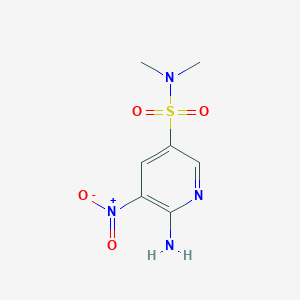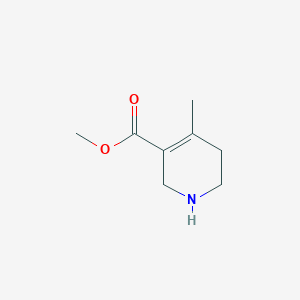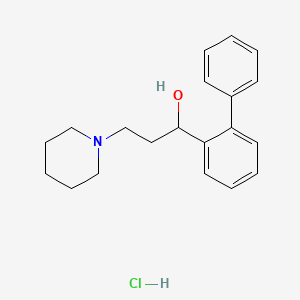![molecular formula C21H20N2O5S B13975504 Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt CAS No. 63148-85-6](/img/structure/B13975504.png)
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by its unique structure, which includes an acetylphenylamino group, a butadienyl chain, an ethyl group, and a sulfonate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be synthesized using 2-aminophenol and aldehydes under reflux conditions with a suitable catalyst . The acetylphenylamino group is then introduced through a coupling reaction with an appropriate acetylated amine. The butadienyl chain is added via a Wittig reaction, and the sulfonate group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid. Finally, the inner salt is formed by neutralizing the sulfonic acid group with a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as metal catalysts or nanocatalysts can be employed to optimize reaction conditions and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole ring and the butadienyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding to specific biomolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins, enzymes, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function. Its sulfonate group enhances its solubility and facilitates its transport across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a simpler structure, lacking the additional functional groups.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen atom in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetylphenylamino group and the butadienyl chain enhances its reactivity and potential for forming diverse derivatives. The sulfonate group improves its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
Número CAS |
63148-85-6 |
|---|---|
Fórmula molecular |
C21H20N2O5S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[4-(N-acetylanilino)buta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C21H20N2O5S/c1-3-22-19-15-18(29(25,26)27)12-13-20(19)28-21(22)11-7-8-14-23(16(2)24)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3 |
Clave InChI |
NQNSPTOSRIHBGE-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C=CC=CN(C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)









![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)



